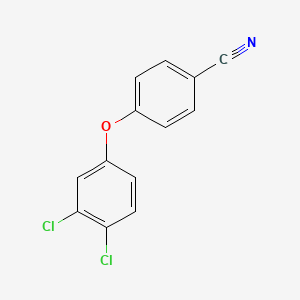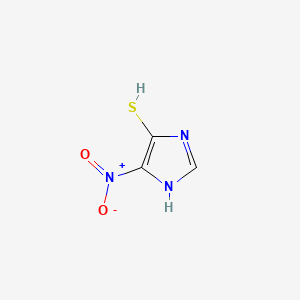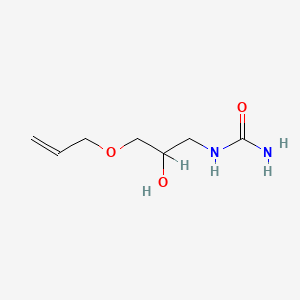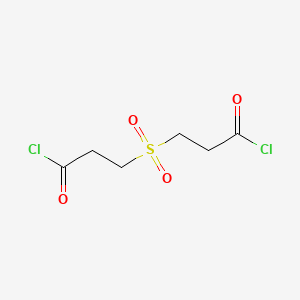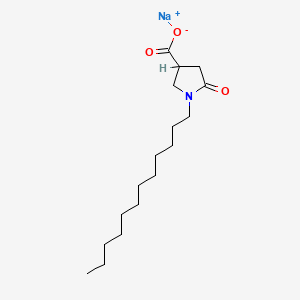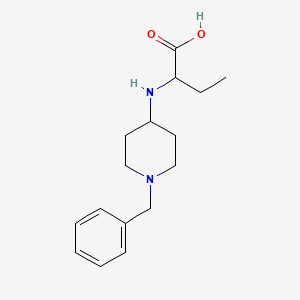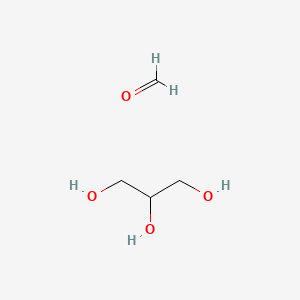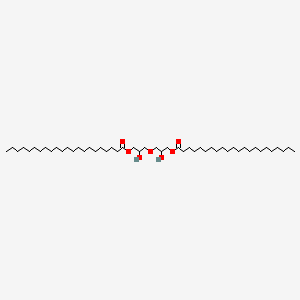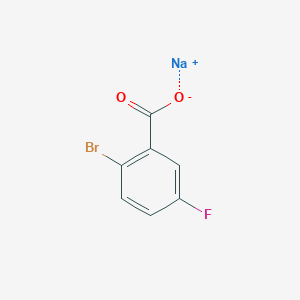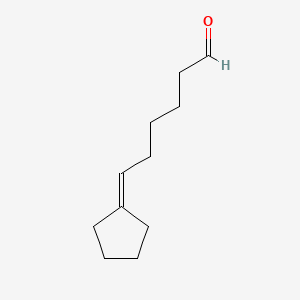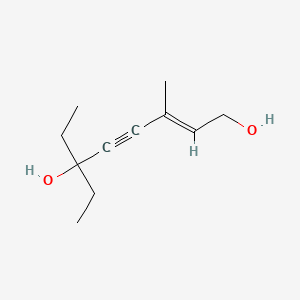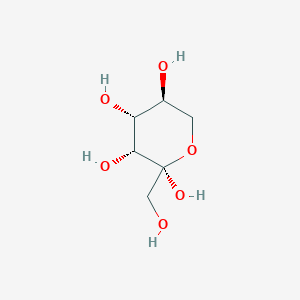
beta-L-Tagatopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Tagatopyranose: is a monosaccharide, specifically a hexose, which is a six-carbon sugar It is one of the stereoisomers of tagatose, a rare sugar that is found in small quantities in dairy products and certain fruits
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-Tagatopyranose can be synthesized from D-galactose through an isomerization process. The conversion involves the use of L-arabinose isomerase, an enzyme that catalyzes the isomerization of D-galactose to D-tagatose. The reaction typically occurs under mild conditions, with optimal activity observed at temperatures around 50°C and a pH range of 5 to 9 .
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant strains of microorganisms such as Pichia pastoris. These strains are engineered to express L-arabinose isomerase and beta-D-galactosidase, which facilitate the hydrolysis of lactose to D-galactose and its subsequent isomerization to D-tagatose. This method allows for the efficient production of this compound from lactose-containing feedstock .
Chemical Reactions Analysis
Types of Reactions: Beta-L-Tagatopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acylation and alkylation reactions can be carried out using acyl chlorides and alkyl halides, respectively.
Major Products:
Oxidation: Produces sugar acids such as tagaric acid.
Reduction: Produces sugar alcohols like tagitol.
Substitution: Produces various derivatives depending on the substituent introduced.
Scientific Research Applications
Beta-L-Tagatopyranose has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: It is being investigated for its potential as a low-calorie sweetener and its effects on blood glucose levels, making it a candidate for diabetes management.
Industry: It is used in the food industry as a low-calorie sweetener and in the production of functional foods.
Mechanism of Action
The mechanism by which beta-L-Tagatopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. In the human body, it is metabolized differently from glucose, leading to a lower glycemic response. It acts as a substrate for certain enzymes involved in carbohydrate metabolism, influencing pathways related to energy production and storage .
Comparison with Similar Compounds
D-Tagatose: Another stereoisomer of tagatose with similar properties but different metabolic effects.
L-Sorbopyranose: A related sugar with a similar structure but different functional properties.
D-Psicopyranose: Another hexose sugar with comparable chemical behavior.
Uniqueness: Beta-L-Tagatopyranose is unique due to its specific stereochemistry, which influences its interaction with enzymes and metabolic pathways. This distinct stereochemistry results in different physiological effects compared to its isomers and other similar compounds .
Properties
CAS No. |
41847-58-9 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m0/s1 |
InChI Key |
LKDRXBCSQODPBY-KCDKBNATSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


